molecular formula C33H50Cl2N2O6 B1684680 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

Cat. No.: B1684680
M. Wt: 641.7 g/mol
InChI Key: JKAQFPBRMVEHBD-CHBZAFCASA-N
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Description

This compound is a 1,4-diazepane derivative featuring two (E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl substituents at the 1- and 4-positions of the diazepane ring, with dihydrochloride counterions. The (E)-pent-4-enyl linker introduces rigidity and planar geometry, while the 3,4,5-trimethoxyphenyl groups contribute hydrophobic and electron-rich aromatic interactions .

Synthesis: The compound can be synthesized via alkylation of 1,4-diazepane with 5-(3,4,5-trimethoxyphenyl)pent-4-enyl halides, followed by salt formation with hydrochloric acid. highlights analogous methods for esterifying 1,4-diazepane derivatives with trimethoxybenzoyl groups, involving condensation agents like dicyclohexylcarbodiimide or carbonyldiimidazole .

Preparation Methods

The synthesis of K-7174 (hydrochloride) involves a straightforward four-step process. The key reactions include Wittig olefination and bis-alkylation of homopiperazine. The iodine-catalyzed isomerization of the Z-isomer to the E-isomer is a crucial step in the synthesis . The synthetic route can be summarized as follows:

    Wittig Olefination: This reaction forms the carbon-carbon double bonds.

    Bis-Alkylation: Homopiperazine undergoes bis-alkylation to form the core structure.

    Iodine-Catalyzed Isomerization: The Z-isomer is converted to the E-isomer.

    Final Purification: The compound is purified to obtain the desired product.

Chemical Reactions Analysis

K-7174 (hydrochloride) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the homopiperazine core. Common reagents used in these reactions include iodine for isomerization and various oxidizing and reducing agents.

Scientific Research Applications

K-7174 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

K-7174 (hydrochloride) exerts its effects through dual inhibition of GATA transcription factors and proteasomes. It selectively inhibits GATA-mediated gene regulation, affecting the expression of genes involved in inflammation and cell adhesion. The compound also targets the active pockets of β1, β2, and β5 subunits of the proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis . Additionally, it down-regulates the expression of class I histone deacetylases, contributing to its anti-cancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tubulin Polymerization Inhibitors (Triazole Analogs)

describes 1,2,3-triazole analogs with 3,4,5-trimethoxyphenyl groups, such as compound 15 (IC50 = 5.2 µM) and compound 16 (IC50 = 4.5 µM), which inhibit tubulin polymerization. Key differences include:

  • Backbone : The diazepane core vs. triazole rings.
  • Linker : The (E)-pent-4-enyl group in the target compound vs. shorter or rigidified linkers in triazoles.
  • Activity : While triazoles show moderate tubulin inhibition, the diazepane derivative’s activity remains uncharacterized in the provided evidence. However, the 3,4,5-trimethoxyphenyl motif is a common pharmacophore in both classes .
Feature Target Diazepane Compound Triazole Analogs (Compounds 15–16)
Core Structure 1,4-Diazepane 1,2,3-Triazole
Substituents (E)-Pent-4-enyl-3,4,5-trimethoxyphenyl 3,4,5-Trimethoxyphenyl + amino/methoxy
Biological Target Unreported (potentially tubulin) Tubulin (IC50 ~4–5 µM)
Synthetic Route Alkylation/esterification Click chemistry or aryl coupling

Curcuminoid Derivatives

and describe curcumin analogs (e.g., E11–E14 and A6–A8) with bis-aryl groups connected by conjugated dienone or dicarbonyl linkers. For example:

  • E14 : Bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one.

Key Distinctions :

  • Electrophilicity: Curcuminoids possess α,β-unsaturated ketones, enabling Michael addition, whereas the diazepane derivative lacks such reactivity.
  • Bioactivity: Curcuminoids often target lipases or kinases, while diazepanes may modulate ion channels or GPCRs .

G Protein-Coupled Receptor (GPCR) Modulators

references L659989 , a tetrahydrofuran derivative with 3,4,5-trimethoxyphenyl and methoxy groups, acting as a PAF receptor antagonist. Structural parallels include:

  • Aryl Groups : Both compounds utilize 3,4,5-trimethoxyphenyl for receptor binding.
  • Flexibility : The diazepane ring offers greater conformational freedom compared to L659989’s tetrahydrofuran core.
Property Target Diazepane Compound L659989 (GPCR Modulator)
Core 1,4-Diazepane Tetrahydrofuran
Key Substituents (E)-Pent-4-enyl-3,4,5-trimethoxyphenyl 3,4,5-Trimethoxyphenyl + methylsulfonyl
Therapeutic Target Unreported Platelet-activating factor (PAF) receptor

Phosphonium Salts and Ionic Derivatives

describes (2E)-2-butene-1,4-diylbis(triphenylphosphonium) dichloride , an ionic compound with a butene linker. Unlike the diazepane derivative, this class exhibits:

  • Charge : Permanent positive charge (phosphonium) vs. protonatable amines in diazepane.
  • Applications: Mitochondrial targeting or phase-transfer catalysis vs.

Biological Activity

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane; dihydrochloride, commonly known as K-7174, is a synthetic compound with significant biological activity. This compound belongs to the class of homopiperazine derivatives and has been studied for its potential applications in cancer treatment and inflammation modulation. Its structural complexity, characterized by multiple methoxy-substituted phenyl groups and a diazepane ring, enhances its lipophilicity and biological interactions.

  • Molecular Formula : C33H48N2O6
  • Molecular Weight : 568.7 g/mol
  • IUPAC Name : 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane; dihydrochloride
  • CAS Number : 191089-60-8

K-7174 exhibits dual inhibitory activity against GATA transcription factors and proteasomes. This dual mechanism is crucial for its potential anti-cancer effects as it can disrupt cellular processes that are essential for tumor growth and survival. The compound has shown to inhibit cell adhesion and induce apoptosis in various cancer cell lines.

Antiproliferative Effects

Research indicates that K-7174 has significant antiproliferative effects on cancer cells. In studies involving HeLa and Jurkat cells, treatment with K-7174 resulted in:

  • Cell Cycle Arrest : Cells were arrested in the G2/M phase in a concentration-dependent manner.
  • Apoptosis Induction : The compound triggered apoptosis characterized by mitochondrial depolarization and activation of caspase-3.
  • Reactive Oxygen Species Generation : Increased levels of reactive oxygen species (ROS) were observed following treatment.

Table 1 summarizes the antiproliferative activity of K-7174 compared to other compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
K-7174HeLa0.5G2/M arrest, apoptosis
CA-4HeLa0.8Tubulin polymerization inhibition
Compound 4lJurkat0.3Apoptosis induction

Inhibition of Endothelial Cell Function

K-7174 has also demonstrated potential antivascular activity by disrupting endothelial cell sprouting in vitro. This effect was evidenced through assays that showed changes in endothelial cell morphology and impaired angiogenesis.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various derivatives of K-7174 on cancer cells, it was found that the introduction of different substituents significantly influenced the potency of the compounds. For instance:

  • The p-ethoxy derivative (Compound 4l) was found to be 4 to 40 times more potent than its methoxy counterpart.

This highlights the importance of structural modifications in enhancing biological activity.

Study 2: Mechanistic Insights

Another study utilized flow cytometry to analyze the apoptotic effects induced by K-7174 on Jurkat cells over time. The results indicated a significant increase in annexin-V positive cells after treatment with K-7174 for 24 hours, further increasing at 48 and 72 hours. This suggests a time-dependent effect on apoptosis induction.

Q & A

Q. What are the key considerations for synthesizing 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane dihydrochloride with high purity?

Basic Research Question
Synthesis requires precise control of reaction conditions, including temperature, solvent polarity, and stoichiometry of reactants. For example, diazepane derivatives often involve condensation reactions between primary amines and ketones under inert atmospheres to minimize side reactions. Fluorinated intermediates (e.g., fluorobenzyl groups) may require fluorinating agents like cesium fluoride in dimethyl sulfoxide (DMSO) at 50°C, as seen in analogous diazepane syntheses . Purification typically involves recrystallization or column chromatography using polar solvents (e.g., methanol/water mixtures) to isolate the dihydrochloride salt. Purity validation via HPLC with UV detection (λ = 254 nm) and elemental analysis is critical .

Q. How can computational methods (e.g., DFT, molecular docking) predict the pharmacological activity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, the trimethoxyphenyl groups may enhance electron-donating capacity, influencing binding to targets like tubulin or kinases . Molecular docking studies using software like AutoDock Vina can simulate interactions with biological receptors (e.g., comparing binding affinities to α/β-tubulin). Validate predictions with experimental assays: if computational results suggest strong binding to tubulin, confirm via in vitro microtubule polymerization inhibition assays .

Q. What experimental strategies resolve contradictions in biological activity data for diazepane derivatives?

Advanced Research Question
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. To address this:

  • Reproducibility Checks : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HeLa) and validate purity via LC-MS.
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. For example, if cytotoxicity is inconsistent, screen for apoptosis markers (e.g., caspase-3 activation) alongside cell viability assays .
  • Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one) to isolate substituent effects .

Q. How should researchers design experiments to characterize the supramolecular structure of this compound?

Basic Research Question
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key steps:

  • Crystallization : Use slow evaporation from ethanol/water mixtures to grow diffraction-quality crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution data (resolution ≤ 0.8 Å).
  • Analysis : Identify hydrogen-bonding networks (e.g., N–H···Cl interactions in the dihydrochloride form) and π-π stacking between trimethoxyphenyl groups using software like Mercury . For amorphous samples, substitute with solid-state NMR (¹³C CP/MAS) to probe local environments .

Q. What methodologies optimize reaction yields for scaled-up synthesis without compromising stereochemistry?

Advanced Research Question
Optimize via Design of Experiments (DoE):

  • Variables : Test temperature (30–70°C), solvent (DMSO vs. DMF), and catalyst loading (0.1–5 mol%).
  • Response Surface Methodology (RSM) : Use software like Minitab to model interactions between variables. For stereochemical fidelity, monitor reaction progress via chiral HPLC and compare E/Z ratios using NOESY NMR .
  • Scale-Up Adjustments : Transition from batch to flow chemistry to maintain consistent mixing and thermal control, critical for preserving the (E)-configuration of the pent-4-enyl group .

Q. How can researchers validate the stability of this compound under physiological conditions?

Basic Research Question
Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; look for hydrolysis of the diazepane ring or demethylation of trimethoxyphenyl groups.
  • Light/Oxygen Sensitivity : Store samples under UV light (λ = 365 nm) and ambient O₂ for 48 hours. Compare to controls stored in amber vials under argon.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (Td) .

Q. What advanced analytical techniques differentiate polymorphic forms of this dihydrochloride salt?

Advanced Research Question

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity; polymorphs may exhibit distinct water uptake profiles.
  • Solid-State NMR : Use ¹⁵N or ³⁵Cl NMR to probe chloride ion environments, which vary between polymorphs .

Q. How do substituents on the diazepane ring influence pharmacokinetic properties?

Advanced Research Question
The 3,4,5-trimethoxyphenyl groups enhance lipophilicity (logP > 3), improving membrane permeability but potentially reducing solubility. To balance:

  • In Silico Prediction : Calculate logP and polar surface area (PSA) using tools like ChemAxon.
  • Experimental Validation : Measure solubility in biorelevant media (FaSSIF/FeSSIF) and permeability via Caco-2 cell monolayers. Compare with analogs lacking methoxy groups (e.g., 4-chlorophenyl derivatives) .

Properties

IUPAC Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H/b14-9+,15-10+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAQFPBRMVEHBD-CHBZAFCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

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